
(3-Methylidenecyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylidenecyclopentyl)methanamine is an organic compound that features a cyclopentane ring with a methanamine group attached to it. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of (3-Methylidenecyclopentyl)methanamine can be achieved through several routes. One common method involves the cyclization of substituted nitroalkanes followed by reduction and amination. For instance, starting from a nitroalkane, the compound can be cyclized to form a nitrocyclopentane derivative, which is then reduced to the corresponding amine. This process typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
(3-Methylidenecyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
(3-Methylidenecyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action of (3-Methylidenecyclopentyl)methanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound may also interact with biological receptors, enzymes, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparación Con Compuestos Similares
(3-Methylidenecyclopentyl)methanamine can be compared with other similar compounds such as:
Cyclopentylamine: Similar in structure but lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclohexylamine: Contains a six-membered ring, which alters its chemical properties and reactivity.
Methylcyclopentylamine: Similar but with a methyl group instead of a methylene group, affecting its steric and electronic properties .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
(3-methylidenecyclopentyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-2-3-7(4-6)5-8/h7H,1-5,8H2 |
Clave InChI |
CCSVMCKUHLEJAU-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


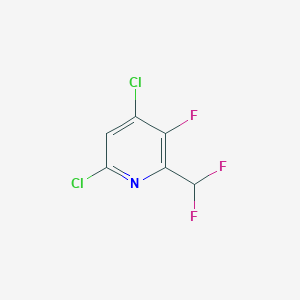
![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)

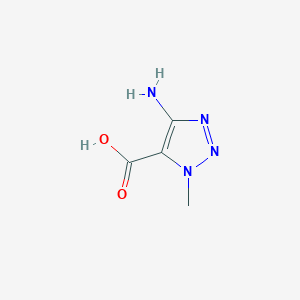
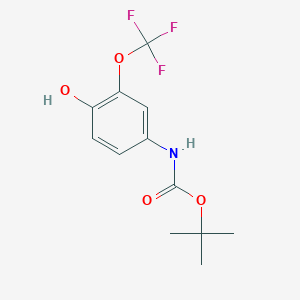
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
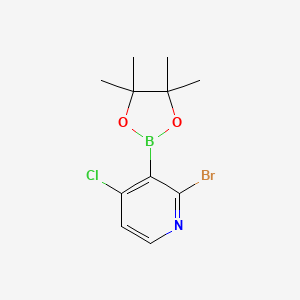
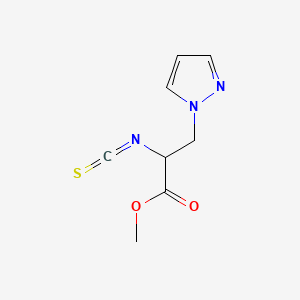
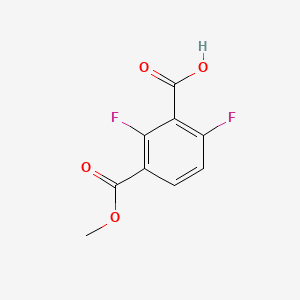
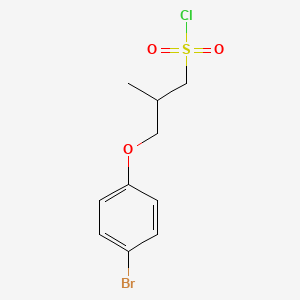
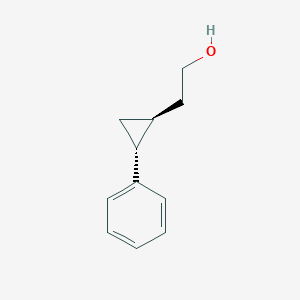
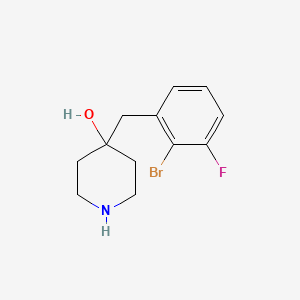
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
